P2Y6 Receptor Potency Comparison: 3-Phenacyl-UDP vs. Endogenous UDP
3-Phenacyl-UDP demonstrates superior P2Y6 receptor activation compared to the endogenous agonist UDP. In a head-to-head comparison within the same cellular assay system (1321N1 astrocytoma cells expressing human P2Y6), 3-phenacyl-UDP exhibits a lower EC50, indicating higher potency [1][2].
| Evidence Dimension | P2Y6 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | 70 nM (pEC50 = 7.15) |
| Comparator Or Baseline | UDP: 300 nM (0.30 μM) |
| Quantified Difference | 4.3-fold higher potency |
| Conditions | Human P2Y6 receptor stably expressed in 1321N1 astrocytoma cells; measured via calcium mobilization assay |
Why This Matters
Higher potency enables lower working concentrations, reducing potential off-target effects and compound consumption in cellular assays.
- [1] El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors. Journal of Medicinal Chemistry, 49(24), 7076-7087. View Source
- [2] El-Tayeb, A., et al. (2010). Pyrimidine ribonucleotides with enhanced selectivity as P2Y6 receptor agonists: novel 4-alkyloxyimino, (S)-methanocarba, and 5′-triphosphate γ-ester modifications. Journal of Medicinal Chemistry, 53(11), 4488-4501. View Source
